molecular formula C18H17NO4 B8605666 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B8605666
M. Wt: 311.3 g/mol
InChI Key: SPYKZZYXMBPDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxy group at the 3-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxy group is introduced at the 3-position through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxy group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The carboxy group at the 3-position can form hydrogen bonds with the target, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyloxycarbonyl-3-aminopropanal
  • N-benzyloxycarbonyl-2-aminoethanal
  • N-benzyloxycarbonyl alaninal

Uniqueness

1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and carboxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-17(21)15-10-14-8-4-5-9-16(14)19(11-15)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21)

InChI Key

SPYKZZYXMBPDGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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